![molecular formula C16H20F2O2 B14281798 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one CAS No. 126163-34-6](/img/structure/B14281798.png)
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with an ethoxy-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one typically involves the reaction of 4-ethoxy-2,3-difluorobenzene with cyclohexanone under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, facilitating the nucleophilic attack on the benzene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or nickel complexes might be employed to facilitate the coupling reactions, and the use of automated systems can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The ethoxy and difluoro groups on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro groups on the benzene ring can enhance the compound’s binding affinity and specificity towards these targets. The cyclohexanone moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl)
- 3,4-Difluorophenylboronic acid
Uniqueness
4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
126163-34-6 |
|---|---|
Molecular Formula |
C16H20F2O2 |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
4-[2-(4-ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C16H20F2O2/c1-2-20-14-10-7-12(15(17)16(14)18)6-3-11-4-8-13(19)9-5-11/h7,10-11H,2-6,8-9H2,1H3 |
InChI Key |
YYBGFEIOFRSDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)CCC2CCC(=O)CC2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


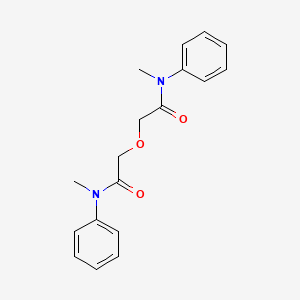

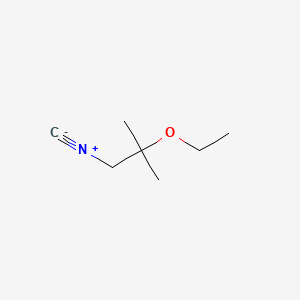
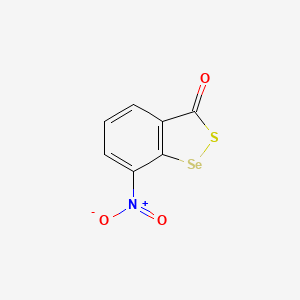
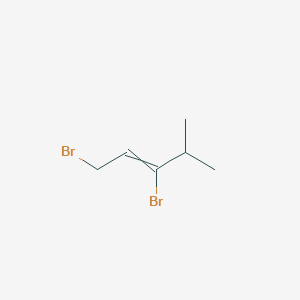


![1,3-Bis[4-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B14281762.png)
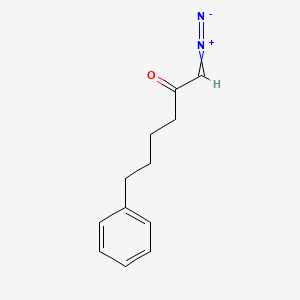
![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
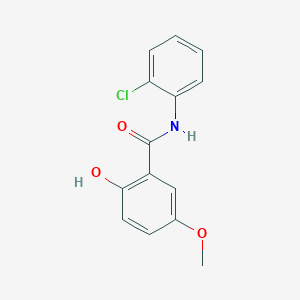
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
